Cas no 54646-75-2 (1-Bromo-8-phenyloctane)

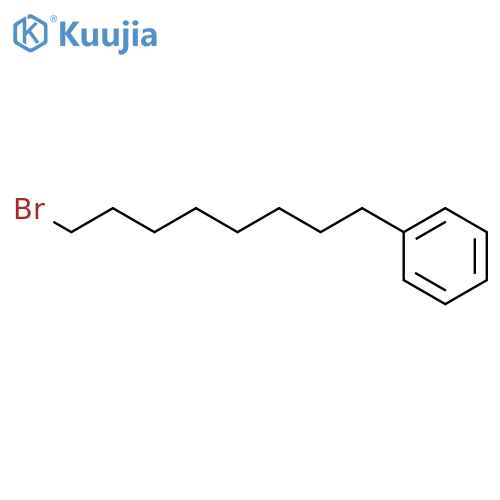

1-Bromo-8-phenyloctane structure

商品名:1-Bromo-8-phenyloctane

1-Bromo-8-phenyloctane 化学的及び物理的性質

名前と識別子

-

- Benzene,(8-bromooctyl)-

- 1-Bromo-8-phenyloctane

- 8-bromooctylbenzene

- 8-bromanyloctylbenzene

- 8-phenyl-octylbromide

- bromo-8-phenyl-octane

- FT-0640266

- A830285

- 1-Bromo-8-phenyl-octane

- 54646-75-2

- MFCD01075178

- (8-Bromo-octyl)-benzene

- (8-Bromooctyl)benzene

- (8-Bromooct-1-yl)benzene

- SCHEMBL3310359

- PS-9900

- CS-0313170

- D86671

- AKOS015996534

- Benzene, (8-bromooctyl)-

- DTXSID80969924

- 8-phenyloctyl bromide

- DB-019092

-

- MDL: MFCD01075178

- インチ: InChI=1S/C14H21Br/c15-13-9-4-2-1-3-6-10-14-11-7-5-8-12-14/h5,7-8,11-12H,1-4,6,9-10,13H2

- InChIKey: XGBMCFCZEKCCDJ-UHFFFAOYSA-N

- ほほえんだ: C(CCCCBr)CCCC1=CC=CC=C1

計算された属性

- せいみつぶんしりょう: 268.08300

- どういたいしつりょう: 268.08266g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 15

- 回転可能化学結合数: 8

- 複雑さ: 127

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

- 疎水性パラメータ計算基準値(XlogP): 6.5

じっけんとくせい

- PSA: 0.00000

- LogP: 4.96460

1-Bromo-8-phenyloctane セキュリティ情報

- 危害声明: Irritant

-

危険物標識:

1-Bromo-8-phenyloctane 税関データ

- 税関コード:2903999090

- 税関データ:

中国税関番号:

2903999090概要:

29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

1-Bromo-8-phenyloctane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB247986-5 g |

1-Bromo-8-phenyloctane, 95%; . |

54646-75-2 | 95% | 5g |

€407.00 | 2023-06-22 | |

| abcr | AB247986-1 g |

1-Bromo-8-phenyloctane, 95%; . |

54646-75-2 | 95% | 1g |

€131.60 | 2023-06-22 | |

| abcr | AB247986-5g |

1-Bromo-8-phenyloctane, 95%; . |

54646-75-2 | 95% | 5g |

€407.00 | 2025-02-20 | |

| TRC | B701090-100mg |

1-Bromo-8-phenyloctane |

54646-75-2 | 100mg |

$ 65.00 | 2022-06-06 | ||

| abcr | AB247986-25 g |

1-Bromo-8-phenyloctane, 95%; . |

54646-75-2 | 95% | 25g |

€1043.20 | 2023-06-22 | |

| Apollo Scientific | OR8184-5g |

1-Bromo-8-phenyloctane |

54646-75-2 | 94% | 5g |

£150.00 | 2025-02-20 | |

| Oakwood | 008938-250mg |

1-Bromo-8-phenyloctane |

54646-75-2 | 97% | 250mg |

$95.00 | 2024-07-19 | |

| 1PlusChem | 1P00DAE2-1g |

1-BROMO-8-PHENYLOCTANE |

54646-75-2 | 95% | 1g |

$63.00 | 2025-02-26 | |

| 1PlusChem | 1P00DAE2-5g |

1-BROMO-8-PHENYLOCTANE |

54646-75-2 | 95% | 5g |

$157.00 | 2025-02-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1383840-250mg |

(8-Bromooctyl)benzene |

54646-75-2 | 95% | 250mg |

¥154.00 | 2024-05-09 |

1-Bromo-8-phenyloctane 関連文献

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

54646-75-2 (1-Bromo-8-phenyloctane) 関連製品

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:54646-75-2)1-Bromo-8-phenyloctane

清らかである:99%/99%/99%

はかる:1g/5g/25g

価格 ($):256.0/415.0/499.0